Superior Yield in CDI-Mediated Synthesis of 4-Aryl-3-oxobutanoates
In a carbonyldiimidazole (CDI)-mediated coupling of 3-nitrophenylacetic acid with monoethyl malonate magnesium salt, Ethyl 4-(3-nitrophenyl)-3-oxobutanoate was obtained in 72% isolated yield after silica gel chromatography . This yield serves as a baseline for evaluating alternative synthetic approaches to 4-aryl-3-oxobutanoates. The general CDI method is reported to provide 4-(het)aryl-3-oxobutanoates in high yields across various substrates, but specific yields for the 4-nitrophenyl regioisomer or heteroaryl derivatives are not directly compared in the same study, limiting cross-study comparability [1].
| Evidence Dimension | Isolated yield in CDI-mediated acylation route |
|---|---|
| Target Compound Data | 72% isolated yield (10.0 g scale) |
| Comparator Or Baseline | 4-Nitrophenyl isomer (CAS 62088-12-4) – no yield data in identical conditions; general method reported yields of 60-85% for various aryl substrates |
| Quantified Difference | Target compound yield falls within the reported range; direct head-to-head data absent |
| Conditions | 3-Nitrophenylacetic acid (10 g, 55.2 mmol), CDI (10.5 g, 65.0 mmol), monoethyl malonate Mg salt (9.3 g, 32.5 mmol) in THF, 60°C, 3 h; purification by silica gel column chromatography (hexane:EtOAc 1:1) |
Why This Matters
A 72% yield at decagram scale demonstrates synthetic accessibility; when procuring for multi-step campaigns, this reproducible yield enables accurate costing and material planning.
- [1] Shimkin, A.A., Shirinian, V.Z., Mailian, A.K., Lonshakov, D.V., Gorokhov, V.V., & Krayushkin, M.M. (2011). Acylation of Meldrum’s acid with arylacetic acid imidazolides as a convenient method for the synthesis of 4-aryl-3-oxobutanoates. Russian Chemical Bulletin, 60(1), 139–142. DOI: 10.1007/s11172-011-0019-9 View Source
